molecular formula C17H16BrN3O2 B15123640 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide

5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide

Cat. No.: B15123640
M. Wt: 374.2 g/mol
InChI Key: SEBGMCFMZWANRS-UHFFFAOYSA-N
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Description

5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a bromine atom and a carboxamide group, along with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Pyrazole Moiety: The pyrazole ring is synthesized separately through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling Reaction: The pyrazole moiety is then coupled with the brominated furan ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Biology: The compound can serve as a probe to study various biochemical pathways and processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the carboxamide group may play crucial roles in binding to these targets, thereby modulating their activity. Further studies are needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide: Lacks the methyl group on the pyrazole ring.

    5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide: Substitutes bromine with chlorine.

    5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide: Replaces the furan ring with a thiophene ring.

Uniqueness

The presence of the bromine atom and the specific substitution pattern on the furan and pyrazole rings make 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide unique. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H16BrN3O2

Molecular Weight

374.2 g/mol

IUPAC Name

5-bromo-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C17H16BrN3O2/c1-21-11-14(10-20-21)13-4-2-12(3-5-13)8-9-19-17(22)15-6-7-16(18)23-15/h2-7,10-11H,8-9H2,1H3,(H,19,22)

InChI Key

SEBGMCFMZWANRS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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